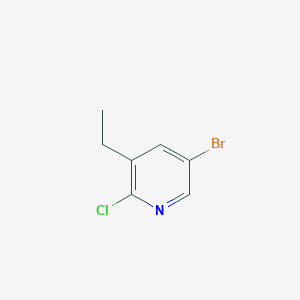

5-Bromo-2-chloro-3-ethylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

5-bromo-2-chloro-3-ethylpyridine |

InChI |

InChI=1S/C7H7BrClN/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3 |

InChI Key |

OLKBIIGJBJCKFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CC(=C1)Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Chloro 3 Ethylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic substitution reactions on the pyridine ring of 5-bromo-2-chloro-3-ethylpyridine are fundamental to its chemical utility. The differing reactivity of the bromine and chlorine atoms provides a basis for selective functionalization.

Reactivity of Halogen Atoms (Bromine and Chlorine)

In the context of nucleophilic aromatic substitution on the pyridine ring, the chlorine atom at the 2-position is generally more reactive than the bromine atom at the 5-position. This is attributed to the electronic effects of the pyridine nitrogen, which activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. The 2-position, being ortho to the nitrogen, is particularly activated. Consequently, nucleophiles will preferentially displace the chloride at the 2-position.

Directed Substitution Strategies

The differential reactivity of the halogen atoms allows for directed substitution strategies. By carefully selecting the reaction conditions and the nucleophile, it is possible to selectively replace one halogen over the other. For instance, a milder nucleophile or lower reaction temperatures might favor the substitution of the more reactive chlorine atom, leaving the bromine atom intact for subsequent transformations. This stepwise approach is crucial for the controlled synthesis of polysubstituted pyridine derivatives.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. Palladium-catalyzed reactions, in particular, have been extensively utilized.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating cross-coupling reactions involving aryl halides. sigmaaldrich.com The general mechanism involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.govgoogle.com It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net

In the case of this compound, the Suzuki-Miyaura coupling can be selectively performed at either the bromine or chlorine position, depending on the reaction conditions and the catalyst system employed. Generally, the carbon-bromine bond is more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond. This allows for selective coupling at the 5-position.

A variety of arylboronic acids can be coupled with this compound to introduce diverse aryl substituents onto the pyridine ring. claremont.edu The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-chloro-3-ethyl-5-phenylpyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-chloro-3-ethyl-5-(4-methoxyphenyl)pyridine | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-chloro-3-ethyl-5-(thiophen-3-yl)pyridine | 78 |

This table is illustrative and based on typical Suzuki-Miyaura coupling reactions.

The Heck coupling reaction is a palladium-catalyzed method for the arylation or vinylation of alkenes. organic-chemistry.orgchempedia.info It involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comnih.gov

Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound can be directed to the more reactive C-Br bond. This allows for the introduction of various alkenyl groups at the 5-position of the pyridine ring. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Table 2: Examples of Heck Coupling Reactions

| Entry | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-chloro-3-ethyl-5-styrylpyridine | 88 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-butyl 3-(2-chloro-3-ethylpyridin-5-yl)acrylate | 82 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | (E)-5-(oct-1-en-1-yl)-2-chloro-3-ethylpyridine | 75 |

This table is illustrative and based on typical Heck coupling reactions.

Stille Coupling Reactions

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used in organic synthesis due to its tolerance of a wide array of functional groups. wikipedia.orguwindsor.ca In the context of this compound, the Stille coupling would be expected to proceed selectively at the more reactive C-Br bond. The general order of halide reactivity in palladium-catalyzed couplings is I > Br > Cl. wikipedia.org This differential reactivity allows for the selective coupling at the 5-position (C-Br bond) while leaving the 2-position (C-Cl bond) intact for subsequent transformations.

While specific examples of Stille coupling with this compound are not prevalent in the surveyed literature, the reaction is well-documented for a variety of bromo-substituted heterocycles. wikipedia.org For instance, the Stille coupling has been successfully employed to build complexity on nucleoside heterocycles, such as purines. wikipedia.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and an organostannane reagent in a suitable solvent. harvard.edu The reaction's efficiency can often be enhanced by the addition of ligands, such as sterically hindered, electron-rich phosphines, and additives like copper(I) iodide. harvard.edu

Table 1: General Conditions for Stille Coupling Reactions

| Component | Example | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle |

| Organotin Reagent | R-Sn(Alkyl)₃ | Source of the coupling partner |

| Solvent | DMF, Dioxane, Toluene | Provides the reaction medium |

| Ligand (optional) | AsPh₃, P(t-Bu)₃ | Stabilizes the Pd catalyst and enhances reactivity |

| Additive (optional) | CuI, CsF | Can accelerate the reaction rate |

Sonogashira Coupling Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental method for the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions, often being carried out at room temperature with a mild base. wikipedia.org

For this compound, the Sonogashira coupling is expected to occur selectively at the C-Br bond over the C-Cl bond. This is consistent with the general reactivity trend in such cross-coupling reactions where the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. wikipedia.org This selectivity allows for the introduction of an alkynyl group at the 5-position of the pyridine ring. The resulting 2-chloro-3-ethyl-5-alkynylpyridine can then be further functionalized at the chloro-substituted position. While copper is typically used as a co-catalyst, copper-free Sonogashira reactions have also been developed. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling

| Reagent | Function |

| Palladium Catalyst | e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | e.g., CuI |

| Base | e.g., Et₃N, piperidine |

| Solvent | THF, DMF, amines |

Amination Reactions (e.g., Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a versatile method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction is of great significance in medicinal chemistry for the synthesis of aryl amines. wikipedia.org

In the case of dihalogenated pyridines like this compound, the Buchwald-Hartwig amination offers the potential for regioselective substitution. Studies on the chemoselective amination of the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that catalytic amination with a palladium-Xantphos complex results in exclusive substitution at the C-Br bond. researchgate.net This selectivity is attributed to the higher reactivity of the C-Br bond towards oxidative addition in the palladium catalytic cycle. In contrast, nucleophilic aromatic substitution (SNAr) on the same substrate can lead to substitution at the 2-chloro or 3-fluoro positions, depending on the reaction conditions. researchgate.net For 5-bromo-2-chloropyridine, amination catalyzed by a palladium-Xantphos complex predominantly yields the 5-amino-2-chloropyridine (B41692) product with high selectivity. researchgate.net

Table 3: Regioselectivity in the Amination of 5-Bromo-2-chloropyridine Analogs

| Substrate | Reaction Type | Major Product | Reference |

| 5-Bromo-2-chloro-3-fluoropyridine | Pd-catalyzed (Buchwald-Hartwig) | 5-Amino-2-chloro-3-fluoropyridine | researchgate.net |

| 5-Bromo-2-chloropyridine | Pd-catalyzed (Buchwald-Hartwig) | 5-Amino-2-chloropyridine | researchgate.net |

Regioselectivity in Cross-Coupling

The regioselectivity in cross-coupling reactions of this compound is dictated by the different reactivities of the C-Br and C-Cl bonds. In palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, the oxidative addition of the C-Br bond to the Pd(0) center is significantly faster than that of the C-Cl bond. wikipedia.orgwikipedia.org This difference allows for selective functionalization at the 5-position of the pyridine ring.

For instance, in Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene, the reaction occurs preferentially at the aryl bromide over the benzyl (B1604629) bromide, highlighting the influence of the electronic environment on reactivity. d-nb.info Similarly, for this compound, the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent enhances the reactivity of the C-Br bond, making it the primary site for cross-coupling. This regioselectivity is crucial for the stepwise synthesis of more complex, polysubstituted pyridine derivatives.

Other Selective Functionalization and Derivatization Reactions

Halogen Exchange Reactions

Halogen exchange reactions can be employed to modify the reactivity of the pyridine ring. For instance, the chlorine atom at the 2-position of a pyridine ring can be displaced by other halogens. While specific data for this compound is not available, studies on related 2-chloropyridines show that they can undergo substitution reactions. nih.gov The reactivity of the 2-position towards nucleophilic substitution is enhanced by the electron-withdrawing effect of the ring nitrogen. youtube.com

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 3 Ethylpyridine and Its Derivatives

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of a molecule's electronic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties. For substituted pyridines, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and predict various properties. synhet.com

For a molecule like 5-Bromo-2-chloro-3-ethylpyridine, DFT would be instrumental in determining key structural parameters. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the electron-donating effect of the ethyl group, creates a unique electronic environment within the pyridine (B92270) ring. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic effects of the substituents on the pyridine core.

Table 1: Predicted Key Reactivity Features of this compound

| Position | Substituent | Electronic Effect | Steric Contribution |

| 2 | Chlorine | -I, -M | Moderate |

| 3 | Ethyl | +I | Moderate |

| 5 | Bromine | -I, -M | Low |

This table is a predictive model based on general principles of organic chemistry and is not derived from specific computational data for the title compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For substituted pyridines, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In the case of this compound, the HOMO is expected to be localized on the pyridine ring and the ethyl group, while the LUMO would likely be distributed over the pyridine ring, with significant contributions from the electron-withdrawing halogen atoms. This distribution would suggest that the molecule could act as both an electron donor and acceptor in different chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The halogen atoms would also contribute to electronegative regions. Conversely, the hydrogen atoms of the ethyl group and the pyridine ring would exhibit positive electrostatic potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions.

Reactivity Prediction and Mechanistic Insights

Computational methods are not only used to understand the static properties of molecules but also to predict their behavior in chemical reactions.

Theoretical Prediction of Reaction Pathways

By mapping the potential energy surface, computational chemistry can predict the most likely pathways for a chemical reaction. For this compound, theoretical predictions could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. For instance, the chlorine atom at the 2-position is expected to be more susceptible to nucleophilic attack than the bromine atom at the 5-position due to the activating effect of the adjacent nitrogen atom. Computational studies could quantify the activation barriers for these competing pathways, providing valuable information for synthetic chemists.

Computational Reaction Path Searches

Advanced computational techniques can be employed to systematically search for reaction paths and transition states. These methods can uncover complex reaction mechanisms that may not be intuitively obvious. For derivatives of this compound, such searches could reveal novel synthetic routes or degradation pathways. By understanding the energetic landscape of potential reactions, it is possible to design more efficient and selective synthetic strategies.

Reactivity Indices and Selectivity Studies

Computational quantum mechanics provides powerful tools for understanding the reactivity of molecules. For this compound, reactivity indices derived from Density Functional Theory (DFT) calculations help predict its chemical behavior. These indices are based on the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. From these energies, several global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge (ω = χ² / 2η).

Selectivity studies focus on predicting the most likely site for a chemical reaction. In this compound, the primary sites for electrophilic and nucleophilic attack are determined by the electronic properties of the ring carbons and the leaving group potential of the halogens. The halogens at positions C2 and C5 create electron-deficient sites, making them susceptible to nucleophilic substitution. Theoretical studies on related halo-pyridines show that selectivity in reactions like amination can be precisely controlled and predicted. researchgate.net For instance, in cross-coupling reactions, the difference in reactivity between the C-Cl and C-Br bonds is a key aspect of selectivity.

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -7.15 |

| ELUMO | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.95 |

| Ionization Potential (I) | -EHOMO | 7.15 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 4.175 |

| Chemical Hardness (η) | (I - A) / 2 | 2.975 |

| Chemical Softness (S) | 1 / (2η) | 0.168 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.93 |

Modeling Oxidative Addition to Palladium in Catalytic Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry. The critical step of oxidative addition, where the palladium catalyst inserts into the carbon-halogen bond, is a key determinant of reaction success and selectivity. For substrates with multiple halides, such as this compound, predicting which bond will react is crucial.

Quantitative models have been developed to predict the reactivity and selectivity of (hetero)aryl halides in oxidative addition. nih.gov These models use computational methods to calculate the relative free energies of activation (ΔG‡OA) for the oxidative addition at different sites. The model's predictive power stems from competition experiments involving a library of substrates reacting with a palladium complex, such as Pd(PCy₃)₂.

For a closely related compound, 2-chloro-5-bromopyridine, a quantitative structure/reactivity model predicted a relative activation energy difference (ΔΔG‡OA) of only 0.2 kJ mol⁻¹ between the C-Cl and C-Br bonds. nih.gov This small difference suggests virtually no inherent selectivity between the two sites under standard conditions. Experimental validation confirmed this prediction, yielding a 1:1 mixture of products from oxidative addition at C2 and C5. nih.gov This finding underscores that achieving high selectivity in such systems requires careful optimization of ligands, catalysts, and reaction conditions.

The ethyl group at the C3 position in this compound would introduce steric and electronic perturbations. While the electronic difference between the C-Br and C-Cl bonds remains the dominant factor, the ethyl group's steric bulk could influence the approach of the bulky palladium catalyst, potentially favoring addition at the less hindered C5-Br bond over the C2-Cl bond, which is flanked by the ethyl group and the ring nitrogen.

| Parameter | Value | Interpretation |

|---|---|---|

| Predicted ΔΔG‡OA (C2 vs C5) | 0.2 kJ mol⁻¹ | Minimal energy difference, predicting low selectivity. nih.gov |

| Observed Product Ratio (C2:C5) | 1 : 1 | Confirms the lack of significant site-selectivity. nih.gov |

Structural Elucidation and Conformation Analysis

Conformational Analysis

Conformational analysis of this compound involves determining the spatial arrangement of its atoms and identifying the most stable conformers. The primary focus of this analysis is the orientation of the ethyl group attached to the C3 position of the pyridine ring. The rotation around the C(ring)-C(ethyl) single bond gives rise to different conformers with varying steric energies.

Computational methods, such as DFT, are used to map the potential energy surface by systematically rotating the dihedral angle of the ethyl group. The goal is to locate the energy minima, which correspond to stable conformers. For the 3-ethyl group, the most significant steric interactions are with the substituents at the C2 (chlorine) and C4 (hydrogen) positions. The most stable conformation is expected to be one where the methyl part of the ethyl group is positioned away from the bulky chlorine atom, minimizing steric repulsion. This staggered conformation represents the global energy minimum and is the most populated conformer at room temperature.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule, providing insight into its electronic structure and reactivity. researchgate.net The distribution of Mulliken atomic charges in this compound reveals the effects of the various substituents on the electron density of the pyridine ring.

The analysis is expected to show:

The nitrogen atom (N1) bears a significant negative charge due to its high electronegativity.

The chlorine and bromine atoms also carry negative charges, with chlorine generally being more electronegative but bromine being more polarizable.

The carbon atom bonded to chlorine (C2) and the carbon bonded to bromine (C5) are expected to be electron-deficient and thus carry positive charges, making them potential sites for nucleophilic attack.

The carbon atoms of the ethyl group (C7, C8) and the attached hydrogen atoms will have charges reflecting the electron-donating nature of the alkyl group.

Understanding this charge distribution is vital for predicting the molecule's dipole moment, polarizability, and sites of electrostatic interaction. researchgate.net

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

|---|---|---|---|

| N1 | -0.45 | C5 | 0.15 |

| C2 | 0.30 | C6 | -0.18 |

| C3 | -0.10 | Br | -0.05 |

| C4 | -0.12 | Cl | -0.15 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more detailed and chemically intuitive picture of electron delocalization and bonding interactions than Mulliken analysis. q-chem.comwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). wisc.edu This method allows for the quantitative analysis of hyperconjugative interactions, which are key to molecular stability.

For this compound, NBO analysis would reveal:

Hybridization: The hybridization of each atom (e.g., sp² for ring carbons, sp³ for ethyl carbons).

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E(2)) associated with delocalization from filled "donor" orbitals (like lone pairs or bonding orbitals) to empty "acceptor" orbitals (like antibonding orbitals). researchgate.net

Key Interactions: Significant interactions would include the delocalization of lone pair electrons from the nitrogen (n(N)) and halogen atoms (n(Cl), n(Br)) into the antibonding π* orbitals of the pyridine ring. These n → π* interactions contribute to the aromatic stability and influence the electronic character of the ring. Additionally, hyperconjugation from the C-C and C-H bonds of the ethyl group into the ring's π* system (σ → π*) would also be identified.

The magnitude of the E(2) values indicates the strength of these interactions. Larger E(2) values signify stronger electronic delocalization and greater stabilization of the molecule. grafiati.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π(C2-C3) | 25.5 |

| LP (1) N1 | π(C5-C6) | 22.1 |

| LP (3) Br | π(C4-C5) | 5.8 |

| LP (3) Cl | π(C2-C3) | 4.2 |

| σ (C3-C7) | π*(C2-N1) | 3.1 |

Research Applications of 5 Bromo 2 Chloro 3 Ethylpyridine As a Chemical Synthon

Role as an Intermediate in Complex Organic Synthesis

The strategic placement of two different halogen atoms on the pyridine (B92270) ring of 5-Bromo-2-chloro-3-ethylpyridine allows for selective and sequential reactions, a highly desirable feature in multi-step organic synthesis. Bromine and bromo-organic compounds are fundamental reagents in synthetic chemistry, participating in a wide array of transformations including bromination, oxidation, and cyclization. nih.gov The presence of both bromine and chlorine offers differential reactivity, enabling chemists to construct intricate molecular architectures with high precision.

The term "polysubstituted pyridines" refers to pyridine rings bearing multiple functional groups. These structures are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The this compound core is an excellent starting point for creating such compounds. The bromo and chloro substituents can be selectively replaced or modified through various cross-coupling reactions.

For instance, palladium-catalyzed reactions like the Suzuki cross-coupling are employed to form new carbon-carbon bonds. A study on the related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrated the successful synthesis of a series of novel pyridine derivatives by reacting it with various arylboronic acids. mdpi.com This highlights the utility of the bromo group in forming biaryl structures, a common motif in drug molecules. Similarly, the chlorine atom can be substituted, often under different reaction conditions, allowing for the stepwise introduction of diverse functionalities. This sequential reactivity is crucial for building complex, highly substituted pyridine targets. Patents have been filed for methods to synthesize related intermediates like 5-Bromo-2,4-dichloropyridine, underscoring their industrial importance as precursors to more complex molecules. google.com

Beyond extending the substitution on the pyridine ring itself, this compound serves as a precursor to a wide range of other organic building blocks. These building blocks are themselves intermediates used in the synthesis of larger, more complex molecules. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure.

The versatility of halogenated pyridines makes them valuable as organic synthesis intermediates. innospk.com For example, the related compound 3-Amino-5-bromo-2-ethylpyridine is commercially available and used as a pharmaceutical intermediate and a reagent in further syntheses. synhet.com The bromo and chloro groups can be transformed into other functional groups, such as amines, thiols, or ethers, thereby creating a new set of building blocks with different reactive properties. This is exemplified by the cataloging of numerous similar compounds, like 5-Bromo-2-chloro-3-fluoropyridine (B1227324) and 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, as essential building blocks for creating new chemical entities, including protein degraders. calpaclab.combldpharm.com

Table 1: Examples of Related Bromo-Chloro-Pyridine Building Blocks

| Compound Name | CAS Number | Stated Use/Classification |

|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | 884494-36-4 | Heterocyclic Building Block bldpharm.com |

| 5-Bromo-2-chloro-3-methoxypyridine | 286947-03-3 | Heterocyclic Building Block bldpharm.com |

| 5-Bromo-2-chloro-3-(ethylsulfonyl)pyridine | 1335052-10-2 | Custom Synthesis Intermediate juvenusdrugs.com |

| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 211122-40-6 | Protein Degrader Building Block calpaclab.com |

Utility in Medicinal Chemistry Research

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it an ideal core structure for designing new drugs. The specific substitution pattern of this compound provides a unique starting point for medicinal chemists to explore new therapeutic agents.

A scaffold in medicinal chemistry is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as such a scaffold. By systematically modifying the bromo, chloro, and ethyl groups, researchers can fine-tune the compound's properties to achieve desired biological activity and drug-like characteristics.

The value of similar scaffolds is well-documented. For example, 5-Bromo-2-chloro-3-fluoropyridine is noted for its utility in the development of active pharmaceutical ingredients (APIs). innospk.com The synthesis of azatetralones, which are intermediates for aldose reductase inhibitors, has been achieved using 3-bromo-5-chloro-pyridines. google.com These examples demonstrate how the bromo-chloro-pyridine framework can be elaborated into more complex structures with potential therapeutic applications.

Enzyme inhibitors are a major class of drugs that function by blocking the activity of specific enzymes. The this compound scaffold is relevant to the design of inhibitors for several important enzyme families.

Kinase Inhibitors: Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors are a major focus of drug discovery. The pyridine and pyrimidine (B1678525) cores are common features in many approved kinase inhibitors. Research has shown that novel bromo-pyrimidine analogues can act as potent Bcr/Abl tyrosine kinase inhibitors. nih.govarabjchem.orgresearchgate.net These studies highlight the importance of the halogenated heterocyclic core in binding to the kinase active site. The anilinopyrimidine chemotype, for instance, is found in approximately 10% of clinically approved kinase inhibitors. mdpi.com The this compound scaffold provides a platform to develop new kinase inhibitors by allowing for the attachment of various side chains that can interact with specific regions of the kinase enzyme.

SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. They work by preventing the reabsorption of glucose in the kidneys. researchgate.net Several key intermediates in the synthesis of approved SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, are based on a bromo-chloro-phenyl structure. For example, a crucial step in one synthesis of Dapagliflozin involves the use of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.com Similarly, the synthesis of a key intermediate for Empagliflozin starts with (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. google.com The chlorine atom on the phenyl ring has been found to be particularly important for potent SGLT2 inhibition. researchgate.net The structural similarities suggest that this compound could serve as a valuable synthon for developing novel SGLT2 inhibitors, potentially with different pharmacological profiles.

Table 2: Research Findings on Related Scaffolds in Enzyme Inhibition

| Inhibitor Class | Related Scaffold/Intermediate | Key Finding | Relevant Citations |

|---|---|---|---|

| Tyrosine Kinase Inhibitors | 5-Bromo-pyrimidine derivatives | A series of synthesized compounds showed potent Bcr/Abl kinase inhibitory activity. | nih.gov, researchgate.net |

| SGLT2 Inhibitors | (5-bromo-2-chlorophenyl) derivatives | These structures are key intermediates in the synthesis of approved SGLT2 inhibitors like Dapagliflozin and Empagliflozin. | google.com, google.com |

| Aldose Reductase Inhibitors | 3-bromo-5-chloro-pyridines | Used as intermediates in the preparation of hydantoin (B18101) aldose reductase inhibitors. | google.com |

The derivatization of the this compound scaffold is not limited to enzyme inhibitors. Pyridine-containing compounds are known to exhibit a wide range of biological activities. nih.gov Research into compounds derived from similar building blocks has revealed potential applications in various therapeutic areas.

For example, novel pyridine derivatives synthesized via Suzuki cross-coupling from 5-bromo-2-methylpyridin-3-amine have shown anti-thrombolytic activity and the ability to inhibit bacterial biofilm formation. mdpi.com Other studies have investigated related pyridine compounds for antimicrobial and anticancer properties. Furthermore, a patent discloses the use of the related compound 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) in the preparation of medicines for treating pain and respiratory diseases by inhibiting transient receptor potential A1 (TRPA1) ion channels. google.com These findings suggest that a library of compounds synthesized from this compound could yield novel agents with a broad spectrum of biological activities, making it a valuable tool in drug discovery research.

Contributions to Materials Science Research

The exploration of pyridine derivatives in materials science is a vibrant and rapidly advancing field. These compounds are integral to the design of functional materials due to their unique electronic and structural characteristics. Current time information in Bangalore, IN.rsc.orgibm.comlanl.gov The inclusion of halogen atoms, such as bromine and chlorine, is a well-established strategy for modulating the properties of these materials, influencing factors like charge transport and molecular organization. lanl.govacs.org

Development of Novel Materials with Specific Electronic Properties

The synthesis of specifically substituted pyridines is a focal point of contemporary research, underscoring their significance as foundational components for organic electronic materials. rsc.orgnih.govacs.orgdtic.mil While direct studies involving this compound are not prominent, the broader class of halogenated pyridines is recognized for its potential to influence the electronic behavior of materials. The strategic placement of halogen atoms can alter the electron density of the pyridine ring, thereby tuning the material's conductivity, and energy levels, and suitability for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ethyl group, in turn, can impact the solubility and processing of the final material, which are crucial considerations for device fabrication.

Applications in Nonlinear Optical (NLO) Materials

Pyridine derivatives are also at the forefront of research into nonlinear optical (NLO) materials, which are essential for technologies such as optical data storage, telecommunications, and frequency conversion. rsc.orgibm.com The design of organic NLO materials often focuses on creating molecules with a high degree of polarizability. The combination of an electron-withdrawing pyridine ring and halogen substituents can lead to significant intramolecular charge-transfer characteristics, a key prerequisite for high NLO activity. Although specific research on this compound in this context is not available, the fundamental principles of NLO material design suggest that it could serve as a valuable precursor for creating chromophores with desirable second- or third-order NLO responses.

A hypothetical application could involve using this compound as a starting material in a multi-step synthesis to create a larger, conjugated molecule with donor-acceptor characteristics, which is a common strategy for developing NLO materials. The reactivity of the chloro and bromo substituents offers pathways for further functionalization through cross-coupling reactions, allowing for the attachment of various electron-donating or -withdrawing groups to fine-tune the NLO properties.

Below is a table summarizing the potential roles of the substituents in this compound in the context of materials science.

| Substituent | Potential Influence on Material Properties |

| Pyridine Ring | Core structural unit, provides electronic and coordination properties. Current time information in Bangalore, IN.rsc.orgibm.com |

| Bromo Group | Can influence charge carrier mobility and facilitate molecular self-assembly through halogen bonding. lanl.govacs.org |

| Chloro Group | Modifies the electronic properties of the pyridine ring and serves as a reactive site for further synthesis. rsc.orgnih.gov |

| Ethyl Group | Can enhance solubility and affect the morphology of the resulting material. |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to determine the number of different types of protons, their connectivity, and their chemical environment within the 5-Bromo-2-chloro-3-ethylpyridine molecule. The expected spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the substitution pattern. However, no experimental ¹H NMR data for this specific compound has been reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, this technique would identify the number of unique carbon environments. Distinct peaks would be expected for the five carbons of the pyridine ring and the two carbons of the ethyl substituent. The chemical shifts of the carbon atoms directly bonded to the bromine and chlorine atoms would be of particular interest. As with proton NMR, no published ¹³C NMR data is available for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS analysis, a molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, as well as a characteristic fragmentation pattern that could help in its structural confirmation. This data is not present in the available literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. This is a definitive method for confirming the chemical formula of a newly synthesized compound. No HRMS data for this compound has been found in public records.

Other Spectroscopic Methods for Structural Analysis

In addition to NMR and MS, other spectroscopic methods such as Infrared (IR) spectroscopy could provide valuable information about the functional groups present in the molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for C-H, C=C, and C-N bonds within the aromatic ring, as well as vibrations corresponding to the C-Br and C-Cl bonds. However, like the other analytical data, specific IR spectra for this compound are not documented.

Future Research Directions

Development of More Sustainable and Greener Synthetic Routes

The synthesis of polysubstituted pyridines often involves multi-step processes that may utilize harsh reagents and generate significant waste. Current synthetic strategies for related bromo-chloro-pyridines can involve pyrophoric chemicals like n-butyllithium or toxic reagents such as thionyl chloride, which pose handling and environmental challenges. mdpi.com Future research should focus on developing more sustainable and environmentally friendly methods for the synthesis of 5-Bromo-2-chloro-3-ethylpyridine.

Key Research Objectives:

Catalytic Approaches: Exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could offer advantages like high surface area, tunable porosity, and ease of separation and reuse. acs.org

Alternative Reagents: Investigating the use of milder and safer halogenating and activating agents. For example, replacing pyrophoric reagents with more manageable options like "Turbo Grignard" (isopropylmagnesium chloride lithium chloride complex) has shown success in the synthesis of similar pyridine (B92270) precursors. mdpi.com

Flow Chemistry: The adoption of continuous flow chemistry could offer better control over reaction parameters, improve safety, and facilitate easier scale-up of the synthesis.

A plausible mechanism for a greener synthesis could involve a formal [3+3] cycloaddition, a method that has been successfully used for other substituted pyridines. acs.org

Exploration of Novel Catalytic Transformations and Mechanistic Pathways

The two distinct halogen atoms (bromine and chlorine) at different positions on the pyridine ring of this compound provide a rich playground for selective catalytic transformations. The chlorine at the 2-position is activated towards nucleophilic substitution due to its proximity to the ring nitrogen, while the bromine at the 5-position is well-suited for various cross-coupling reactions.

Potential Catalytic Reactions:

Suzuki-Miyaura Cross-Coupling: The bromine at the 5-position can be selectively coupled with a wide range of aryl and heteroaryl boronic acids using palladium catalysts to introduce molecular complexity. This has been demonstrated with related bromo-pyridines. mdpi.com

Buchwald-Hartwig Amination: The reactive chlorine at the 2-position could be a target for C-N bond formation, allowing for the introduction of various amine functionalities, which are prevalent in bioactive molecules.

Sonogashira Coupling: The bromo substituent can also be used for the introduction of alkyne groups, which are versatile handles for further chemical modifications, including click chemistry.

Regioselective Reactions: A key research challenge and opportunity lies in developing catalytic systems that can selectively functionalize either the C-Br or C-Cl bond, enabling a stepwise and controlled diversification of the molecular scaffold. This has been achieved in other di-halo-substituted systems through careful control of reaction temperature and catalyst choice. google.com

Mechanistic studies, including in-situ reaction monitoring and computational analysis, would be crucial to understand the factors governing the regioselectivity of these transformations and to optimize reaction conditions. acs.org

Advanced Computational Modeling for Enhanced Reactivity Prediction and Drug Design

Computational chemistry offers powerful tools to predict the chemical behavior and potential biological activity of molecules like this compound before committing to extensive laboratory synthesis. nih.gov

Areas for Computational Investigation:

Reactivity Prediction: Density Functional Theory (DFT) can be used to calculate electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. mdpi.com These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic reactions.

Pharmacophore Modeling: The 3D structure and electronic properties of derivatives of this compound can be modeled to see how well they fit into the active sites of biological targets like enzymes or receptors. This is a common strategy in the design of new drug candidates. nih.gov

ADMET Prediction: Computational algorithms can estimate properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties. nih.gov

The following table outlines key physicochemical properties that could be calculated for new derivatives to guide drug discovery efforts. nih.gov

| Property | Description | Importance in Drug Design |

| ClogP | A measure of the molecule's lipophilicity (fat-solubility). | Influences absorption, distribution, and membrane permeation. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with drug transport and blood-brain barrier penetration. |

Molecular Weight | The mass of the molecule. | Lower molecular weight is often preferred for better absorption. | | Number of Hydrogen Bond Donors/Acceptors | The number of N-H, O-H bonds and N, O atoms. | Key for binding to biological targets. |

These computational approaches can significantly accelerate the discovery of new molecules with desired properties by prioritizing the most promising synthetic targets.

Diversification of Applications in Chemical Biology and Advanced Materials

While the primary application of substituted pyridines is often in pharmaceuticals and agrochemicals, the unique electronic and structural features of this compound and its derivatives could be leveraged in other advanced fields. researchgate.net

Potential Application Areas:

Chemical Probes: The reactive halogen "handles" allow for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter groups. This would enable the creation of chemical probes to study biological processes or to identify the cellular targets of bioactive compounds.

Organic Electronics: Pyridine-containing molecules are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the pyridine ring can be tuned by the substituents, and future research could explore the synthesis of oligomers or polymers from this building block for materials science applications.

Functional Ligands: The pyridine nitrogen and other potential chelating groups that can be introduced make this scaffold suitable for creating ligands for metal catalysis or for sensing metal ions. mdpi.com

Peptidomimetics: Thiazole rings, which share some structural similarities with pyridines, are found in naturally occurring peptides and are used to create molecules that mimic the structure and function of peptides. wikipedia.org The substituted pyridine core could similarly be explored as a rigid scaffold in peptidomimetic design.

By exploring these diverse applications, the full potential of the this compound scaffold can be realized, extending its utility beyond traditional domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.